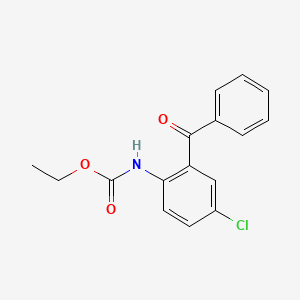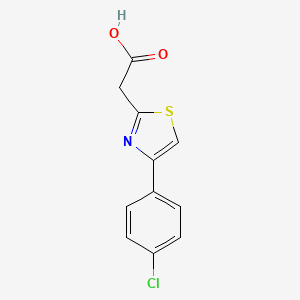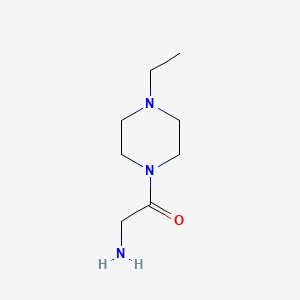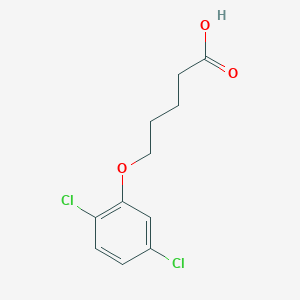
Ethyl (2-benzoyl-4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate ist eine organische Verbindung mit der Summenformel C16H14ClNO3. Es ist ein Derivat von Carbamaten, das eine Benzoylgruppe und eine Chlorphenylgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate beinhaltet typischerweise die Reaktion von 2-Benzoyl-4-chloroanilin mit Ethylchlorformiat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel das Rückflussköcheln der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Toluol .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate kontinuierliche Verfahren umfassen, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur und Druck können den Produktionsprozess optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Benzoylgruppe in eine Benzylgruppe umwandeln.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Benzoesäurederivaten.
Reduktion: Bildung von Benzylalkoholderivaten.
Substitution: Bildung von substituierten Carbamaten.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Schutzgruppe für Amine verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und analgetische Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die Benzoyl- und Chlorphenylgruppen tragen zur Affinität der Verbindung zum aktiven Zentrum des Enzyms bei .
Wirkmechanismus
The mechanism of action of ethyl (2-benzoyl-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzoyl and chlorophenyl groups contribute to the compound’s affinity for the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-(5-Benzoyl-1H-benzimidazol-2-yl)carbamate: Eine ähnliche Verbindung mit einem Benzimidazolring anstelle einer Chlorphenylgruppe.
Methyl-(5-Benzoyl-1H-benzimidazol-2-yl)carbamate: Eine weitere verwandte Verbindung mit einer Methylgruppe anstelle einer Ethylgruppe.
Einzigartigkeit
Ethyl-(2-Benzoyl-4-chlorphenyl)carbamate ist aufgrund seiner spezifischen Kombination aus Benzoyl- und Chlorphenylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
69565-58-8 |
|---|---|
Molekularformel |
C16H14ClNO3 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
ethyl N-(2-benzoyl-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
IDWZJSVMZVUKLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)


![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)



